molecular formula C22H19N5OS B15084857 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide CAS No. 577988-20-6

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide

Cat. No.: B15084857
CAS No.: 577988-20-6
M. Wt: 401.5 g/mol
InChI Key: QRQOMILXMKRTBY-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the allyl and pyridinyl groups. The final step involves the attachment of the naphthylacetamide moiety. Common reagents used in these reactions include allyl bromide, pyridine, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the triazole and pyridine rings. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • 2-{[4-Allyl-5-(2-pyridinyl)-4H-1

Properties

CAS No.

577988-20-6

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

N-naphthalen-1-yl-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H19N5OS/c1-2-14-27-21(19-11-5-6-13-23-19)25-26-22(27)29-15-20(28)24-18-12-7-9-16-8-3-4-10-17(16)18/h2-13H,1,14-15H2,(H,24,28)

InChI Key

QRQOMILXMKRTBY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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